molecular formula C14H26N2O2 B099350 Piperazine, 1,4-divaleryl- CAS No. 18903-08-7

Piperazine, 1,4-divaleryl-

Cat. No.: B099350
CAS No.: 18903-08-7
M. Wt: 254.37 g/mol
InChI Key: VWMJEUOSPRHDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1,4-divaleryl- (also referred to as 1,4-diisovalerylpiperazine) is a piperazine derivative substituted with two valeryl (3-methylbutanoyl) groups at the 1 and 4 positions of the heterocyclic ring. Its molecular formula is C₁₄H₂₆N₂O₂, with the SMILES notation CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C . This compound is structurally characterized by its branched alkyl chains, which influence its physicochemical properties, such as hydrophobicity and volatility.

Properties

CAS No.

18903-08-7

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

1-(4-pentanoylpiperazin-1-yl)pentan-1-one

InChI

InChI=1S/C14H26N2O2/c1-3-5-7-13(17)15-9-11-16(12-10-15)14(18)8-6-4-2/h3-12H2,1-2H3

InChI Key

VWMJEUOSPRHDCO-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1CCN(CC1)C(=O)CCCC

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C(=O)CCCC

Other CAS No.

18903-08-7

Origin of Product

United States

Comparison with Similar Compounds

1,4-Di(2-furoyl)piperazine

  • Structure : Substituted with two furan-2-carbonyl groups.
  • Molecular Formula : C₁₄H₁₂N₂O₄.
  • Key Properties : Higher polarity due to the aromatic furan rings, leading to lower Henry’s Law Constant (HLC) compared to alkyl-substituted derivatives .

1,4-Bis(diphenylacetyl)piperazine

  • Structure : Features bulky diphenylacetyl substituents.
  • Molecular Formula : C₃₂H₂₈N₂O₂.
  • Key Properties : Extreme hydrophobicity limits water solubility but enhances lipid membrane permeability .

Piperazine, 1,4-Divaleryl-

  • Differentiator : Branched isovaleryl groups balance hydrophobicity and molecular flexibility, enhancing bioavailability compared to bulkier aromatic analogs .

Alkyl-Substituted Piperazines

1,4-Dimethylpiperazine (1,4-DMPZ)

  • Structure : Methyl groups at the 1 and 4 positions.
  • HLC : 2.21×10⁻¹ m³ Pa mol⁻¹ , significantly higher than unsubstituted piperazine (2.22×10⁻⁴ m³ Pa mol⁻¹) due to reduced water solubility from alkylation .
  • Applications : Used in CO₂ capture solvents due to volatility and amine functionality.

N-Ethylpiperazine

  • HLC : 1.78×10⁻¹ m³ Pa mol⁻¹ , illustrating how linear alkyl chains moderately increase volatility compared to branched chains .

Heterocyclic/Aromatic-Substituted Piperazines

Thiazolo[5,4-d]pyrimidine-Piperazine Hybrids

  • Example: Compound 3 (Ki = 58 nM for hA2A adenosine receptor).
  • Activity : Piperazine linkers improve receptor binding affinity over piperidine analogs (e.g., compound 1 , Ki = 594 nM) .

4-Chloro-3H-1,2-dithiol-3-one Piperazine Derivatives

  • Example : 5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

Benzodioxan-Piperazine Derivatives

  • Example : 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine.
  • Properties : Moderate polarity (XLogP3 = 0.7) and topological polar surface area (50.8 Ų) make it suitable for CNS drug candidates .

Physicochemical Properties Comparison

Compound Molecular Formula HLC (m³ Pa mol⁻¹) LogP Key Feature
Piperazine C₄H₁₀N₂ 2.22×10⁻⁴ -0.87 High water solubility
1,4-Divalerylpiperazine C₁₄H₂₆N₂O₂ Not reported ~2.5* Balanced hydrophobicity
1,4-Dimethylpiperazine C₆H₁₄N₂ 2.21×10⁻¹ 0.34 High volatility
1,4-Di(2-furoyl)piperazine C₁₄H₁₂N₂O₄ Not reported ~1.2* Aromatic polar groups

*Estimated based on structural analogs.

Anticancer Activity

  • Piperazine, 1,4-Divaleryl-: Limited direct data, but related diacylpiperazines (e.g., β-elemene piperazine) show apoptosis induction in liver cancer cells .
  • Chloroalkyl Piperazines : Exhibit cytotoxicity via DNA intercalation but lack selectivity .
  • Thiazolopyrimidine-Piperazines : Sub-micromolar binding affinities for cancer-related receptors (e.g., hA2AAR) .

Antimicrobial Activity

  • 4-Substituted Piperazines : 1-(4-Chlorophenyl)-1-propylpiperazine shows excellent activity against S. aureus (MIC < 10 µg/mL) .

Enzyme Inhibition

  • Piperazine Carbamates: Inhibit MAGL (monoacylglycerol lipase) but lack selectivity over FAAH (fatty acid amide hydrolase) .
  • Piperidine vs. Piperazine : Piperazine derivatives generally exhibit higher enzymatic binding due to additional nitrogen lone pairs .

Q & A

Q. What are the optimal synthetic routes for 1,4-divaleryl-piperazine derivatives, and how can structural modifications influence yield and purity?

Synthesis of 1,4-divaleryl-piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, liquid-assisted grinding (LAG) and slurry methods have been used to prepare piperazine cocrystals with controlled stoichiometry . Structural modifications, such as substituting the valeryl groups with β-cyclodextrin, can reduce toxicity but may lower biological activity due to steric hindrance . Yield optimization requires careful selection of solvents (e.g., ethanol or DMF) and temperature control (60–80°C). Purity is validated via elemental analysis and spectral techniques (¹H/¹³C NMR, IR) .

Q. What analytical techniques are critical for characterizing 1,4-divaleryl-piperazine derivatives?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves hydrogen-bonding patterns and molecular packing in cocrystals (e.g., diosgenin-piperazine systems) .
  • PXRD : Confirms crystallinity and phase purity .
  • Chromatography (HPLC/UPLC) : Validates purity and monitors degradation products, especially for derivatives with labile chloroacetyl or benzodioxinyl groups .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for storage and formulation .

Q. How can in vitro biological activity screening be designed for 1,4-divaleryl-piperazine derivatives?

Standard protocols include:

  • Infiltration anesthesia models : Measure anesthetic duration and potency using rodent models (e.g., lidocaine as a positive control) .
  • Antiplatelet assays : Monitor ADP-induced platelet aggregation (e.g., via turbidimetric methods) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values, noting that β-cyclodextrin modifications reduce toxicity .

Advanced Research Questions

Q. How do structural variations in 1,4-divaleryl-piperazine derivatives impact their receptor binding affinity, particularly for serotonin (5-HT1A) or adrenergic receptors?

Piperazine derivatives exhibit conformational flexibility, where coplanar aryl rings enhance 5-HT1A affinity by mimicking endogenous ligands . For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives show IC₅₀ values <1 μM for acetylcholinesterase inhibition, linked to the piperazine ring’s electron-rich nitrogen . Computational docking (e.g., AutoDock Vina) can predict binding modes, while substituent effects (e.g., chloroacetyl groups) alter protonation states and solubility, influencing receptor interactions .

Q. What computational strategies are effective for predicting the protonation state and solubility of 1,4-divaleryl-piperazine derivatives in PROTAC design?

  • pKa prediction : Use MoKa software to model substituent effects on piperazine’s basicity. Experimental validation via Sirius T3 potentiometric titration shows piperazine derivatives have pKa values ranging from 7.8–9.2 .
  • Solubility modeling : QSPR models correlate logP values with aqueous solubility. Derivatives with benzodioxinylcarbonyl groups exhibit solubility >48.7 μg/mL at pH 7.4, critical for blood-brain barrier penetration .

Q. How can crystallographic data resolve contradictions in reported biological activities of 1,4-divaleryl-piperazine derivatives?

Contradictions often arise from polymorphic forms or hydration states. For example, SC-XRD of diosgenin-piperazine cocrystals revealed a 2:1 stoichiometry stabilized by hydrogen bonding, which enhances stability but may reduce bioavailability . Comparative crystallography (e.g., CCDC 1407713) can identify structural motifs that enhance or diminish activity .

Q. What methodologies address discrepancies in CO₂ absorption kinetics for piperazine-based solvents?

Conflicting kinetic data arise from pH-dependent reaction pathways. Use stopped-flow spectrophotometry to measure carbamate formation rates under controlled pH (8–10). Piperazine’s zwitterionic intermediates (PZCOO⁻) dominate at pH 9, with rate constants of 2.5 × 10⁴ M⁻¹s⁻¹, validated via ¹³C NMR .

Methodological Considerations

  • Synthetic challenges : Avoid prolonged exposure to moisture for chloroacetyl derivatives to prevent hydrolysis .
  • Data interpretation : Cross-validate antiplatelet activity using both in vitro (platelet-rich plasma) and in silico (molecular dynamics) models to resolve literature contradictions .
  • Safety protocols : Piperazine derivatives with chloroacetyl groups require handling in fume hoods due to lachrymatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.